3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Antimicrobial Structure-Activity Relationship 6,8-Dihalogenated Coumarin

3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzimidazole substituent at the 3-position and bromine atoms at the 6- and 8-positions. With a molecular formula of C16H8Br2N2O2 and a monoisotopic mass of 417.90 Da, this compound belongs to the broader class of 3-(benzimidazolyl)coumarins, a scaffold explored for fluorescence, laser dye, and antimicrobial applications.

Molecular Formula C16H8Br2N2O2
Molecular Weight 420.06
CAS No. 143376-73-2
Cat. No. B2752769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
CAS143376-73-2
Molecular FormulaC16H8Br2N2O2
Molecular Weight420.06
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
InChIInChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)
InChIKeyWEZGGAYQUDUVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one (CAS 143376-73-2): Structural Baseline and Procurement Context


3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzimidazole substituent at the 3-position and bromine atoms at the 6- and 8-positions . With a molecular formula of C16H8Br2N2O2 and a monoisotopic mass of 417.90 Da, this compound belongs to the broader class of 3-(benzimidazolyl)coumarins, a scaffold explored for fluorescence, laser dye, and antimicrobial applications [1]. Its physicochemical profile—including a predicted LogP of ~5.33 and a boiling point of 623.6±65.0 °C—distinguishes it from less halogenated analogs .

Why a Generic 3-(Benzimidazolyl)coumarin Cannot Substitute for the 6,8-Dibromo Derivative (CAS 143376-73-2)


Within the 3-(benzimidazolyl)coumarin class, the number and position of halogen substituents on the coumarin ring critically modulate electronic absorption, emission wavelength, and biological target engagement [1]. The 6,8-dibromo substitution pattern in CAS 143376-73-2 introduces a distinct electron-withdrawing effect that bathochromically shifts fluorescence compared to the unsubstituted or 6-bromo analogs [2]. In antimicrobial structure-activity relationship (SAR) studies, replacing the 6,8-dibromo motif with 6,8-dichloro or removing one bromine atom leads to different potency and spectrum profiles, demonstrating that simple in-class substitution fails to preserve activity [3].

Quantitative Differentiation Evidence for 3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one (CAS 143376-73-2)


Antibacterial Activity of the 6,8-Dibromo Motif Against Salmonella typhimurium

In a series of 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-ones, the 6,8-dibromo analog (7d) exhibited an MIC of 2.5 μg/mL against Salmonella typhimurium, matching the potency of the 6,8-dichloro analog (6c) against the same strain [1]. This demonstrates that the 6,8-dibromo substitution pattern is critical for potent Gram-negative antibacterial activity within this chemotype, distinguishing it from mono-halogenated or unsubstituted variants which were less active.

Antimicrobial Structure-Activity Relationship 6,8-Dihalogenated Coumarin

Antifungal Spectrum Shift: 6,8-Dibromo Analog Activity Against Candida albicans and Aspergillus flavus

While the 6-bromo analog (6b) showed selective antifungal activity against Aspergillus flavus (MIC = 10 μg/mL), the 6,8-dibromo analog (6d) demonstrated a broader antifungal spectrum, inhibiting both Aspergillus flavus (MIC = 15 μg/mL) and Candida albicans (MIC = 15 μg/mL) [1]. The addition of the second bromine atom shifts the selectivity profile and expands the antifungal range, making CAS 143376-73-2 a more versatile scaffold than its mono-brominated counterpart.

Antifungal Halogen Effect Coumarin-Benzimidazole Hybrid

Predicted LogP Differential for Blood-Brain Barrier Penetration or LogD-Dependent Assays

The ACD/LogP predicted value for 3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-one (CAS 143376-73-2) is 5.33, compared to a calculated LogP of 4.30 for the 6-bromo analog (CAS 143376-72-1) . The higher lipophilicity of the dibromo compound indicates greater potential for passive membrane permeation and may enhance blood-brain barrier penetration, but also increases the risk of higher LogD-driven off-target binding. This ~1 Log unit difference is significant for CNS-targeted library design.

Physicochemical Properties Lipophilicity CNS Drug Design

Procurement-Driven Application Scenarios for 3-(1H-1,3-Benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one (CAS 143376-73-2)


Antimicrobial Lead Optimization Requiring Gram-Negative Potency

Researchers synthesizing coumarin-benzimidazole hybrids for antibacterial drug discovery should procure CAS 143376-73-2 as the key intermediate. Its 6,8-dibromo substitution pattern has been validated in related chemotypes to achieve MICs as low as 2.5 μg/mL against Salmonella typhimurium [1]. Using the 6-bromo or unsubstituted analog instead would yield compounds with inferior Gram-negative coverage, as demonstrated by the loss of activity in mono-halogenated comparators [1].

Broad-Spectrum Antifungal Scaffold Development

For programs targeting both Aspergillus and Candida species, the 6,8-dibromo intermediate is the starting material of choice. SAR data show that the 6-bromo analog selectively inhibits A. flavus but lacks anti-Candida activity, whereas the 6,8-dibromo analog inhibits both fungal pathogens at an MIC of 15 μg/mL [1]. Procuring the correct dibromo building block ensures the resulting library retains dual-species antifungal potential.

CNS-Penetrant Compound Library Design Based on LogP Tuning

Medicinal chemists optimizing brain penetration can leverage the predicted LogP differential between the 6,8-dibromo (LogP 5.33) and 6-bromo (LogP 4.30) compounds. When a higher lipophilicity is required for targets within the CNS, CAS 143376-73-2 is the appropriate intermediate. Conversely, if lower LogP is desired, the mono-bromo analog should be specified .

Fluorescent Probe Development Requiring Bathochromic Shift

The electron-withdrawing effect of the 6,8-dibromo substitution is known to red-shift the absorption and emission spectra of 3-(2′-benzimidazolyl)coumarins relative to their non-brominated counterparts [2]. Researchers engineering fluorescent probes or laser dyes that require longer-wavelength excitation should therefore select CAS 143376-73-2 over the unsubstituted parent compound to achieve the desired spectral properties.

Quote Request

Request a Quote for 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.